REACTION_CXSMILES
|
F[C:2]1[C:3]([CH:8]2[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][N:7]=1.C([O-])([O-])=O.[Cs+].[Cs+].[NH:27]1[C:31]2[CH:32]=[CH:33][CH:34]=[CH:35][C:30]=2[N:29]=[C:28]1[C:36]([C:38]1[CH:43]=[CH:42][C:41]([OH:44])=[CH:40][CH:39]=1)=[O:37].CN1CCCC1=O>O>[NH:27]1[C:31]2[CH:32]=[CH:33][CH:34]=[CH:35][C:30]=2[N:29]=[C:28]1[C:36]([C:38]1[CH:43]=[CH:42][C:41]([O:44][C:2]2[C:3]([CH:8]3[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]3)=[N:4][CH:5]=[CH:6][N:7]=2)=[CH:40][CH:39]=1)=[O:37] |f:1.2.3|
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Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=CN1)C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
Cs2CO3
|
Quantity
|
417 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
305 mg
|
Type
|
reactant
|
Smiles
|
N1C(=NC2=C1C=CC=C2)C(=O)C2=CC=C(C=C2)O
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Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction was added to a flask
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered
|
Type
|
FILTRATION
|
Details
|
the solid filter cake
|
Type
|
WASH
|
Details
|
washed with H2O (3×5 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was purified by ISCO (40 g SiO2, 0-20% MeOH/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC2=C1C=CC=C2)C(=O)C2=CC=C(OC=1C(=NC=CN1)C1CCN(CC1)C(=O)OC(C)(C)C)C=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |